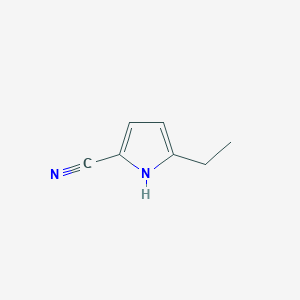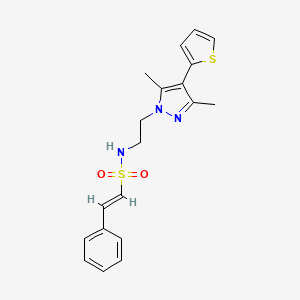
1-(2,6-dimethylphenyl)-3-hydroxypyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-3-hydroxypyrazin-2(1H)-one, commonly known as DMHP, is a pyrazinone derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of cortisol levels in the body. DMHP has been extensively studied for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and hypertension.
Wirkmechanismus
DMHP acts as a potent inhibitor of the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By inhibiting this enzyme, DMHP reduces the levels of cortisol in the body, which has been shown to have beneficial effects on glucose metabolism, lipid metabolism, and blood pressure regulation.
Biochemical and Physiological Effects:
DMHP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and improve lipid profiles in obese mice. It has also been shown to reduce blood pressure in animal models of hypertension. These effects are thought to be mediated by the inhibition of 11β-HSD1 and the subsequent reduction in cortisol levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMHP in lab experiments is its potency as an inhibitor of 11β-HSD1. This allows for the use of lower concentrations of the compound, which reduces the risk of off-target effects. However, one limitation of DMHP is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on DMHP. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could have even greater therapeutic potential than DMHP. Another area of interest is the investigation of the effects of DMHP on other physiological systems, such as the immune system and the central nervous system. Additionally, further studies are needed to determine the safety and efficacy of DMHP in human clinical trials.
Synthesemethoden
The synthesis of DMHP involves the condensation of 2,6-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydroxylation. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and requires careful control of the reaction conditions to obtain high yields of the product.
Wissenschaftliche Forschungsanwendungen
DMHP has been widely investigated for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and hypertension. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and improve lipid profiles in obese mice. DMHP has also been studied for its potential use in the treatment of hypertension, as it has been shown to reduce blood pressure in animal models.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)10(8)14-7-6-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMMGZROXHQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)







![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)

![N-(4-ethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2620469.png)